N-Ethyl-2,3-dihydrobenzo(b)thiophen-3-amine 1,1-dioxide
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Overview
Description
EINECS 281-116-0, also known as N-ethyl-2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide, is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol . This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which lists substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide typically involves the reaction of 2,3-dihydrobenzo[b]thiophene with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
N-ethyl-2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide can be compared with similar compounds such as:
- 3-(Ethylamino)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
- N-ethyl-2,3-dihydrobenzo[b]thiophen-3-amine
Uniqueness: The uniqueness of N-ethyl-2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide lies in its specific structural features and the presence of the ethylamine group, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
- 3-(Ethylamino)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
- N-ethyl-2,3-dihydrobenzo[b]thiophen-3-amine
Properties
CAS No. |
83863-52-9 |
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Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
N-ethyl-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C10H13NO2S/c1-2-11-9-7-14(12,13)10-6-4-3-5-8(9)10/h3-6,9,11H,2,7H2,1H3 |
InChI Key |
LTMBFZGPQJDUIM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CS(=O)(=O)C2=CC=CC=C12 |
Origin of Product |
United States |
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